Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring, trichloromethyl groups, and carbamothioyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common approach includes the reaction of 2,2,2-trichloroethylamine with phenyl isocyanate to form an intermediate, which is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl groups to dichloromethyl or methyl groups.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce compounds with fewer chlorine atoms .
Scientific Research Applications
Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2,2-trichloro-1-[(ethoxycarbonyl)amino]ethylcarbamate
- Ethyl 2,2,2-trichloro-1-[(phenylacetyl)amino]ethylcarbamate
- Ethyl 2,2,2-trichloro-1-[(2,5-dichloroanilino)carbamothioyl]aminoethylcarbamate
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C21H22Cl3N3O3S2 |
---|---|
Molecular Weight |
534.9 g/mol |
IUPAC Name |
ethyl 2-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H22Cl3N3O3S2/c1-2-30-18(29)15-13-10-6-7-11-14(13)32-17(15)26-20(31)27-19(21(22,23)24)25-16(28)12-8-4-3-5-9-12/h3-5,8-9,19H,2,6-7,10-11H2,1H3,(H,25,28)(H2,26,27,31) |
InChI Key |
NBKGXRLXKZDJNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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